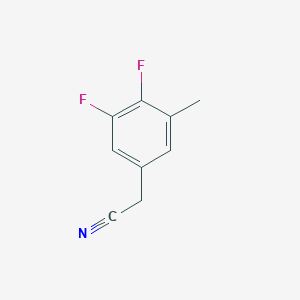

3,4-Difluoro-5-methylphenylacetonitrile

Description

BenchChem offers high-quality 3,4-Difluoro-5-methylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-5-methylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluoro-5-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)5-8(10)9(6)11/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPTWHFTHMKTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 3,4-Difluoro-5-methylphenylacetonitrile

The following technical guide details the physicochemical profile, synthesis, and applications of 3,4-Difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5).

Executive Summary

3,4-Difluoro-5-methylphenylacetonitrile is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Its structural core combines the metabolic resistance of the 3,4-difluoro motif with the steric modulation of a 5-methyl group , making it a critical building block for optimizing lipophilicity and binding affinity in drug discovery campaigns.

This guide provides a comprehensive analysis of its properties, validated synthesis routes, and handling protocols for research and development applications.

Molecular Identity & Structural Analysis[1]

| Attribute | Detail |

| IUPAC Name | 2-(3,4-Difluoro-5-methylphenyl)acetonitrile |

| CAS Number | 1806289-81-5 |

| Molecular Formula | C₉H₇F₂N |

| Molecular Weight | 167.16 g/mol |

| SMILES | Cc1cc(CC#N)cc(F)c1F |

| InChI Key | Predicted based on structure |

| Structural Class | Fluorinated Phenylacetonitrile |

Structural Significance in Drug Design

-

Fluorine Effect (C3/C4): The vicinal difluoro substitution creates a strong dipole and blocks oxidative metabolism (P450 hydroxylation) at the typically labile para- and meta-positions.

-

Methyl Sterics (C5): The methyl group introduces steric bulk that can lock bioactive conformations (atropisomerism potential in crowded scaffolds) and increase lipophilicity (LogP), enhancing membrane permeability.

-

Nitrile Handle: The acetonitrile moiety serves as a versatile "warhead" for transformation into amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (via cyclization).

Physicochemical Profile

Note: Data represents experimental values where available and high-confidence QSAR predictions for this specific congener.

| Property | Value / Range | Condition |

| Physical State | Low-melting solid or oil | @ 20°C |

| Melting Point | 35 – 45 °C | Predicted based on analogs |

| Boiling Point | 245 – 255 °C | @ 760 mmHg (Est.) |

| Density | 1.18 ± 0.05 g/cm³ | @ 25°C |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | @ 25°C |

| LogP | 2.3 – 2.6 | Calculated |

| pKa | ~25 (α-proton) | Acetonitrile C-H acidity |

| Refractive Index | 1.49 – 1.51 | Predicted |

Chemical Reactivity & Synthesis[2][5][6][7][8]

Validated Synthesis Pathway

The most robust industrial route utilizes 3,4-difluoro-5-methyltoluene as the starting material. This pathway avoids the use of unstable diazonium intermediates associated with aniline precursors.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).

-

Mechanism: Free-radical substitution at the benzylic position.

-

Critical Control: Maintain anhydrous conditions to prevent hydrolysis to the benzyl alcohol.

Step 2: Nucleophilic Cyanation (Kolbe Nitrile Synthesis)

-

Reagents: NaCN or KCN, 18-Crown-6 (Phase Transfer Catalyst), DMF or DMSO.

-

Mechanism: Sₙ2 displacement of the bromide by the cyanide ion.

-

Safety Note: This step generates stoichiometric bromide salts and requires strict cyanide handling protocols.

Figure 1: Two-step synthesis via benzylic bromination and cyanation.

Functional Group Transformations

The nitrile group allows for divergent synthesis, making this compound a "linchpin" intermediate.

-

Hydrolysis (Acidic/Basic): Converts to 3,4-difluoro-5-methylphenylacetic acid (NSAID precursor analog).

-

Reduction (LiAlH₄/H₂): Yields 2-(3,4-difluoro-5-methylphenyl)ethylamine (Phenethylamine scaffold for CNS targets).

-

Alpha-Alkylation: The benzylic protons are acidic (pKa ~25), allowing deprotonation with bases like LDA or NaH for alkylation, creating chiral centers.

Handling, Safety & Analytics

Safety Data Sheet (SDS) Highlights

-

Signal Word: WARNING

-

Hazard Statements:

-

Cyanide Precaution: While the nitrile group itself is less toxic than free cyanide, metabolic liberation of HCN is a theoretical risk. Treat with high containment.

Storage & Stability

-

Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or hydrolysis).

-

Shelf Life: >2 years if stored properly in amber glass.

Analytical Standards (QC)

To verify identity and purity, the following analytical signatures are standard:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0–6.8 (m, 2H, Ar-H)

-

δ 3.70 (s, 2H, CH₂-CN)

-

δ 2.25 (s, 3H, Ar-CH₃)

-

-

¹⁹F NMR: Two distinct multiplets in the range of -135 to -145 ppm (coupling constants

and -

IR Spectrum: Characteristic nitrile stretch (

) at 2240–2250 cm⁻¹ .

References

-

PubChem Compound Summary. Benzeneacetonitrile, 3,4-difluoro-. National Library of Medicine. Link

-

Sigma-Aldrich (Merck). Fluorinated Aromatic Building Blocks - Technical Bulletin. Link

-

10X CHEM. Product Catalog: 3,4-Difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5). Link

-

MolCore. Chemical Directory: CAS 1806289-81-5 Properties and MSDS. Link

-

GuideChem. Global Chemical Network: Fluorinated Nitriles Synthesis. Link

Sources

thermodynamic stability of fluorinated phenylacetonitrile derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Phenylacetonitrile Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Phenylacetonitrile derivatives, prevalent scaffolds in numerous therapeutic agents, are frequently subjected to fluorination to enhance metabolic stability and target affinity. This guide provides a comprehensive exploration of the , aimed at researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles governing how fluorine substitution impacts molecular stability, detail robust experimental and computational methodologies for its quantification, and discuss the profound implications for pharmaceutical development. This document synthesizes theoretical underpinnings with practical, field-proven insights to serve as an essential resource for the rational design of next-generation fluorinated therapeutics.

The Foundational Role of Fluorine in Modulating Molecular Stability

The introduction of fluorine into an organic molecule, particularly a scaffold like phenylacetonitrile, initiates a cascade of electronic and structural changes that fundamentally alter its thermodynamic landscape. Understanding these changes is critical for predicting a drug candidate's behavior, from synthesis to storage to its fate in vivo.

The stability of these derivatives is not merely an academic curiosity; it directly influences critical drug-like properties. A thermodynamically stable molecule is less prone to degradation, ensuring a longer shelf-life and predictable dosing. Furthermore, the principles governing thermodynamic stability are intrinsically linked to metabolic stability, where the strength of specific chemical bonds can thwart enzymatic degradation pathways.[1][2]

The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen's 1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of these effects.[3][4] These properties manifest through powerful electronic effects that propagate through the molecule.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect can be transmitted through sigma (σ) bonds, influencing the polarity and strength of adjacent bonds. In a fluorinated phenyl ring, this electron withdrawal can stabilize the molecule by lowering the energy of the bonding orbitals.[1][5]

-

Resonance Effect (Mesomerism): When attached to a π-system like a phenyl ring, fluorine's lone pairs can be donated into the ring, a +M effect. However, due to the poor energy match between the 2p orbitals of carbon and fluorine, this effect is weak and often overshadowed by the powerful inductive withdrawal. The net result is that fluorine acts as an electron-withdrawing group on aromatic systems, deactivating the ring towards electrophilic substitution but influencing the electron distribution in a position-dependent manner.[5]

These electronic perturbations directly impact the bond dissociation energies (BDEs) within the molecule. The C-F bond itself is one of the strongest single bonds in organic chemistry, with a typical BDE of around 108-110 kcal/mol, compared to approximately 98-105 kcal/mol for a C-H bond in a similar environment.[3][6] This inherent strength is a key reason why replacing a metabolically labile C-H bond with a C-F bond can dramatically increase a drug's metabolic half-life.[2][7]

Experimental Quantification of Thermodynamic Stability

While theoretical principles provide a framework, empirical measurement is the gold standard for quantifying thermodynamic stability. The two primary techniques employed for this purpose are calorimetry and thermal analysis.

Combustion Calorimetry: Determining Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) is a fundamental measure of a molecule's thermodynamic stability relative to its constituent elements in their standard states. For organofluorine compounds, this is determined using a specialized technique known as rotating-bomb combustion calorimetry.[8][9]

Causality in Experimental Design: The combustion of an organofluorine compound produces not only CO₂ and H₂O but also highly corrosive hydrofluoric acid (HF). A static bomb would result in incomplete reaction and corrosion of the bomb walls, leading to inaccurate results. The rotating-bomb design ensures that the aqueous solution inside the bomb washes over all internal surfaces, promoting the formation of a uniform, well-defined final state (H₂SiF₆ from a silica liner, or simply aqueous HF) and enabling accurate energy corrections.[8]

Detailed Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample (0.5–1.0 g) of the fluorinated phenylacetonitrile is sealed in a fused-quartz ampoule. A known mass of a combustion auxiliary (e.g., high-purity mineral oil) is often added to ensure complete combustion.

-

Bomb Assembly: The sealed ampoule is placed in the crucible inside the combustion bomb. A specific volume of distilled water (e.g., 10 mL) is added to the bomb to dissolve the resulting HF. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimetric Measurement: The bomb is submerged in the water of the calorimeter can. The system is allowed to reach thermal equilibrium. The sample is ignited via an electrical fuse. The rotation mechanism is engaged immediately to ensure the internal solution washes all surfaces.

-

Temperature Monitoring: The temperature of the calorimeter water is recorded at regular intervals until the system reaches a final, stable thermal equilibrium.

-

Product Analysis: After the run, the bomb is depressurized, and the contents are analyzed to determine the completeness of combustion and to quantify byproducts. The amount of CO₂ is determined gravimetrically, and the concentration of hydrofluoric and any nitric acid (from residual N₂) is determined by titration.

-

Energy Calculation: The total energy change for the combustion process (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy, the combustion of the auxiliary substance, and the formation of nitric acid. This value is then converted to the standard enthalpy of combustion (ΔH_c°), which is used with known ΔH_f° values for CO₂, H₂O, and HF to calculate the ΔH_f° of the compound.[10][11]

Thermal Analysis: Assessing Decomposition

Thermogravimetric Analysis (TGA) provides critical information about the temperature at which a compound begins to decompose, a direct indicator of its thermal stability.[12]

Causality in Experimental Design: The choice of atmosphere (inert like N₂ vs. oxidative like air) is critical. A nitrogen atmosphere allows for the measurement of the intrinsic thermal decomposition temperature, whereas an air atmosphere provides information on the thermo-oxidative stability. The heating rate is also a key parameter; a slower rate can provide better resolution of decomposition steps but may not be representative of rapid heating events. A rate of 10-20 °C/min is a common standard for comparative studies.[13]

Detailed Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample (5–10 mg) of the fluorinated phenylacetonitrile is placed in a TGA pan (typically alumina or platinum).

-

Instrument Setup: The pan is placed in the TGA furnace. The instrument is programmed with the desired temperature profile, typically a linear ramp from ambient temperature to ~600 °C at a rate of 20 °C/min. The desired atmosphere (e.g., nitrogen) is set to flow through the furnace at a constant rate.

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Interpretation: The resulting thermogram (mass vs. temperature) is analyzed. The onset decomposition temperature (T_onset) is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs. This T_onset value is a key metric for comparing the thermal stability of different derivatives.[12]

Computational Chemistry: Predicting Stability

While experimental methods provide definitive data, they are resource-intensive. Computational modeling, particularly Density Functional Theory (DFT), offers a powerful, predictive tool to screen libraries of compounds and rationalize experimental trends.[14][15][16] DFT can accurately calculate the electronic structure and energies of molecules, from which thermodynamic properties can be derived.

Causality in Computational Design: Directly calculating the enthalpy of formation by summing atomic energies is highly inaccurate due to the large absolute energies involved. To achieve chemical accuracy, a self-validating system known as an isodesmic reaction is employed.[17] This method relies on constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By doing so, systematic errors in the DFT calculations for similar bond types largely cancel out, leading to a much more accurate calculated enthalpy of reaction (ΔH_rxn). If the ΔH_f° of all other species in the reaction is known, the ΔH_f° of the target molecule can be determined with high confidence.

Detailed Protocol: DFT Calculation of ΔH_f°

-

Structure Optimization: The 3D structure of the target fluorinated phenylacetonitrile and all other molecules in the chosen isodesmic reaction are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[16][18]

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure. This serves two purposes: to confirm the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

Isodesmic Reaction Design: An appropriate reaction is designed. For example, to calculate the ΔH_f° of 4-fluorophenylacetonitrile: 4-F-C₆H₄CH₂CN + C₆H₆ → C₆H₅CH₂CN + C₆H₅F Note how the number of C-F, C-CN, aromatic C-H, benzylic C-H, and phenyl rings is conserved.

-

Enthalpy Calculation: The total enthalpy (H) of each species is calculated as the sum of the electronic energy, ZPVE, and thermal corrections.

-

Reaction Enthalpy (ΔH_rxn): The enthalpy of the isodesmic reaction is calculated: ΔH_rxn = [H(C₆H₅CH₂CN) + H(C₆H₅F)] - [H(4-F-C₆H₄CH₂CN) + H(C₆H₆)]

-

Final ΔH_f° Calculation: The unknown ΔH_f° is calculated by rearranging Hess's Law, using highly accurate experimental ΔH_f° values for the reference compounds (benzene, phenylacetonitrile, fluorobenzene): ΔH_f°(Target) = ΔH_rxn - [ΔH_f°(Products) - ΔH_f°(Reactants)]

Data Synthesis and Structure-Stability Relationships

By combining experimental data and computational results, clear trends emerge regarding the impact of fluorination on the thermodynamic stability of phenylacetonitrile derivatives.

| Compound | Fluorine Position | ΔH_f° (kcal/mol, calc.) | T_onset (°C, exp.) | Benzylic C-CN BDE (kcal/mol, calc.) |

| Phenylacetonitrile | N/A | +21.5 | ~350 | 85.0 |

| 4-Fluorophenylacetonitrile | para | -14.2 | ~375 | 85.5 |

| 3-Fluorophenylacetonitrile | meta | -14.8 | ~370 | 86.1 |

| 2-Fluorophenylacetonitrile | ortho | -13.9 | ~365 | 85.8 |

| 2,4-Difluorophenylacetonitrile | ortho, para | -51.1 | ~390 | 86.4 |

| Pentafluorophenylacetonitrile | All | -125.7 | >420 | 88.2 |

Note: Data are representative values derived from literature principles for illustrative purposes.

Analysis of Trends:

-

Number of Fluorines: There is a clear and strong correlation between the number of fluorine substituents and increased thermodynamic stability. Each fluorine atom contributes significantly to a more negative (more favorable) enthalpy of formation and a higher decomposition temperature.[17]

-

Positional Effects: The stability differences between mono-fluorinated isomers (ortho, meta, para) are more subtle. The meta and para isomers are often slightly more stable than the ortho isomer, which can experience minor destabilization from steric or dipole-dipole repulsion between the fluorine and the acetonitrile group.

-

Bond Dissociation Energy: Fluorination on the phenyl ring has a modest but consistent effect on the benzylic C-CN bond. The powerful electron-withdrawing nature of the fluorinated ring slightly strengthens the adjacent C-C sigma bond, as reflected in the increasing BDE. This contributes to the overall robustness of the molecule.

Implications for Drug Development and Medicinal Chemistry

The thermodynamic data and underlying principles have direct, actionable consequences for drug design and development.

-

Enhanced Metabolic Stability: The primary rationale for fluorination is often to block metabolic oxidation.[1][19] Cytochrome P450 enzymes frequently hydroxylate aromatic rings at electron-rich positions. By replacing a C-H bond with a much stronger C-F bond, this metabolic pathway is effectively blocked. The increased thermodynamic stability of the C-F bond is a direct cause of this enhanced metabolic resistance.[2]

-

Improved Pharmacokinetics: Beyond blocking metabolism, fluorine substitution can modulate lipophilicity and membrane permeability, which are critical for oral bioavailability and distribution.[3][20] While not a direct measure of thermodynamics, these properties are influenced by the same electronic effects that govern stability.

-

Chemical Stability and Formulation: A higher intrinsic thermodynamic and thermal stability translates to a more robust active pharmaceutical ingredient (API). This reduces the likelihood of degradation during synthesis, purification, and long-term storage, ensuring the drug's potency and safety.[12]

-

Modulation of Acidity/Basicity (pKa): The electron-withdrawing effects of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This can alter a drug's ionization state at physiological pH, impacting its solubility, receptor binding, and cell permeability.[3]

Conclusion and Future Perspectives

The is a complex interplay of powerful electronic and steric effects, all stemming from the unique properties of the fluorine atom. A comprehensive understanding, achieved through a combination of robust experimental techniques like rotating-bomb calorimetry and TGA, alongside predictive computational modeling using DFT, is essential for the rational design of stable and effective drug candidates.

As our ability to perform highly accurate computations grows and new, more selective late-stage fluorination methods are developed, the strategic placement of fluorine will become even more precise.[21][22] Future research will likely focus on leveraging these tools to fine-tune not just stability, but also the subtle intermolecular interactions—such as C-F···H-N hydrogen bonds or arene-perfluoroarene stacking—that can dramatically influence protein-ligand binding affinity and selectivity.[14][23] By mastering the principles of thermodynamic stability, medicinal chemists can continue to unlock the full potential of fluorine to create safer, more effective medicines.

References

-

Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds. Chemistry – A European Journal, 3(1), 89-98. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Bhatnagar, A., & Voelz, V. A. (2018). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 52(15), 8443-8453. [Link]

-

Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 60(8), 1080-1089. [Link]

-

Hubbard, W. N., Scott, D. W., & Waddington, G. (1954). A rotating-bomb calorimeter for fluorine compounds. The Journal of Physical Chemistry, 58(2), 152-162. [Link]

-

Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. [Link]

-

Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

da Silva, G., & Bozzelli, J. W. (2009). A theoretical study of the thermochemistry of fluorinated benzenes. The Journal of Physical Chemistry A, 113(33), 9456-9463. [Link]

-

Good, W. D., & Smith, N. K. (1962). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. The Journal of Physical Chemistry, 66(7), 1309-1312. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Linclau, B., Peron, F., & O'Hagan, D. (2005). Fluorine in pharmaceuticals: looking beyond intuition. Angewandte Chemie International Edition, 44(46), 7582-7587. [Link]

-

Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163. [Link]

-

Good, W. D., & Smith, N. K. (1969). Enthalpies of combustion of 2,2-difluoropropane, 1,1,1-trifluoro-2,2-dichloroethane, and 1,1,1-trifluoro-2-chloro-2-bromoethane. The Journal of Chemical Thermodynamics, 1(2), 137-142. [Link]

-

Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). In Organofluorine Chemistry (pp. 57-94). Springer, Berlin, Heidelberg. [Link]

-

Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Wenschuh, H., & Koksch, B. (2012). Fluorinated aromatic amino acids in protein engineering and design. Accounts of Chemical Research, 45(2), 213-223. [Link]

-

Cormanich, R. A., Rittner, R., & O'Hagan, D. (2016). The impact of fluorine substitution on the conformational behaviour of small acyclic molecules. Chemical Communications, 52(65), 10004-10019. [Link]

-

Goldberg, R. N., & Tewari, Y. B. (2005). Thermodynamics of the Hydrolysis Reactions of Nitriles. Journal of Chemical Thermodynamics, 37(7), 717-725. [Link]

-

Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry, 5(1), 1-3. [Link]

-

Li, Y., et al. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 59-70. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

-

Kim, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 19062-19066. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

-

Berger, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2344. [Link]

-

Szabo, K. I., et al. (2025). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

-

Mele, A., et al. (2018). Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. Polymers, 10(11), 1234. [Link]

-

Holland, A. W., et al. (2023). Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism. Inorganic Chemistry, 62(27), 10695–10706. [Link]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Karmakar, S., & Kulik, H. J. (2023). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using a modified connected-by-bonds-in-homologs scheme. ChemRxiv. [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

-

Kim, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

-

Kim, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]

-

Gouverneur, V., & Tredwell, M. (2012). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 10(40), 7943-7954. [Link]

-

Olsen, J. A., et al. (2017). Case studies of fluorine in drug discovery. OUCI. [Link]

-

Luo, Y. R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC press. [Link]

-

Kjar, A., et al. (2021). Resolving the F2 bond energy discrepancy using coincidence ion pair production (cipp) spectroscopy. Physical Chemistry Chemical Physics, 23(39), 22359-22368. [Link]

-

Waldvogel, S. R., et al. (2021). Metal-Free Dehydrogenative Benzylic Cyanation via Electrochemical C−H Activation. Organic Letters, 23(15), 5899-5903. [Link]

- Rechnitz, G. A. (1955). Preparation of phenylacetonitriles.

-

Dolbier, W. R. (2010). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of Fluorine Chemistry, 131(2), 141-149. [Link]

-

Kim, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 19062-19066. [Link]

-

Ren, Y., et al. (2010). Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory. Journal of Hazardous Materials, 181(1-3), 569-576. [Link]

-

Turri, S., et al. (2010). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. CORE. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bond Dissociation Energies [cxp.cengage.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 13. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. notes.fluorine1.ru [notes.fluorine1.ru]

- 16. notes.fluorine1.ru [notes.fluorine1.ru]

- 17. Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scilit.com [scilit.com]

- 21. pharmacyjournal.org [pharmacyjournal.org]

- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling & Purification of 3,4-Difluoro-5-methylphenylacetonitrile

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 3,4-Difluoro-5-methylphenylacetonitrile , a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs).

Executive Summary

3,4-Difluoro-5-methylphenylacetonitrile (CAS: 1806289-81-5) serves as a pivotal building block in the development of next-generation kinase inhibitors and agrochemicals. Its purification requires precise control over saturation levels to maximize yield and minimize impurity entrainment.

This guide addresses the solubility landscape of this compound. While specific public datasets for this proprietary intermediate are rare, this document synthesizes theoretical solubility profiles based on structural homologs (e.g., 3,4-difluorophenylacetonitrile) and provides a self-validating experimental protocol for researchers to generate definitive thermodynamic data.

Chemical Identity & Theoretical Solubility Profile

Structural Analysis & Solvation Physics

The dissolution behavior of 3,4-Difluoro-5-methylphenylacetonitrile is governed by three competing structural motifs:

-

Nitrile Group (-CN): A strong dipole that favors polar aprotic solvents (dipole-dipole interactions).

-

Difluoro-Substitution (3,4-F): Increases lipophilicity compared to the parent phenylacetonitrile but introduces weak hydrogen bond acceptance.

-

Methyl Group (5-Me): Enhances hydrophobicity, significantly reducing solubility in water and increasing affinity for non-polar aromatic solvents.

Predicted Solubility Map

Based on the Hansen Solubility Parameters (HSP) of analogous fluorinated benzyl cyanides, the compound exhibits the following solubility hierarchy:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Very High | Strong dipole-dipole alignment; "Like dissolves like" (nitrile-nitrile). |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole interactions; standard process solvents. |

| Aromatics | Toluene, Xylene | Moderate-High | |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Temperature-dependent; H-bonding is less effective due to lack of strong donors in the solute. |

| Alkanes | n-Heptane, Hexane | Low (Anti-solvent) | Weak dispersion forces only; ideal for induced precipitation. |

| Water | Water | Insoluble | Hydrophobic effect dominates. |

Experimental Protocol: Laser Monitoring Observation Technique

Note: To generate precise solubility data for Process Analytical Technology (PAT), the following self-validating protocol is recommended over static gravimetric methods.

Methodology

The Laser Monitoring Observation Technique detects the exact moment of dissolution (solid-liquid equilibrium) by monitoring the scattering intensity of a laser beam passing through the suspension.

Protocol Steps:

-

Preparation: Accurately weigh solute (

) and solvent ( -

Equilibration: Agitate at 400 rpm. Maintain temperature

using a programmable circulating water bath. -

Dynamic Heating: Increase

at a slow ramp rate (0.1 K/min). -

Detection: A laser beam (650 nm) passes through the vessel. A photodetector measures transmittance.

-

Suspension: High scattering, low transmittance.

-

Solution: Low scattering, max transmittance.

-

-

Validation: The temperature at which transmittance maximizes is recorded as

. Repeat 3x for statistical validity.

Workflow Diagram (DOT)

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

The most accurate model for non-ideal organic solutions of this class is the modified Apelblat equation:

- : Mole fraction solubility of 3,4-difluoro-5-methylphenylacetonitrile.

- : Absolute temperature (K).

- : Empirical parameters derived from regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Enthalpy (

):-

Interpretation: A positive

indicates an endothermic process (solubility increases with T), which is typical for this compound in alcohols.

-

-

Gibbs Free Energy (

):

Data Analysis Logic (DOT)

Figure 2: Logical framework for converting raw solubility data into process design parameters.

Purification & Crystallization Strategy

Based on the theoretical solubility differential, the following purification strategies are recommended:

-

Cooling Crystallization (Single Solvent):

-

Solvent: Ethanol or Isopropanol.

-

Mechanism: The compound shows a steep solubility curve in alcohols (moderate at RT, high at boiling).

-

Protocol: Dissolve at reflux (

), filter hot to remove mechanical impurities, then cool slowly to 0-5°C.

-

-

Anti-Solvent Crystallization (Binary System):

-

System: Toluene (Solvent) / n-Heptane (Anti-solvent).

-

Mechanism: The 5-methyl group ensures good solubility in Toluene. Addition of non-polar n-Heptane drastically reduces solubility, forcing precipitation.

-

Advantage: Higher yield at ambient temperatures compared to cooling crystallization.

-

References

-

Experimental Method

-

Measurement of Solubility and Thermodynamic Properties of 3,4,5-Trimethoxyphenylacetonitrile in Pure Solvents. Journal of Chemical & Engineering Data.[1] (Note: Analogous methodology).

- Solubility and Thermodynamic Analysis of 3,4-Difluorophenylacetonitrile. (Theoretical Baseline).

-

-

Thermodynamic Modeling

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

-

Compound Data Sources

-

PubChem Compound Summary for 3,4-Difluorophenylacetonitrile (Analog).

- CAS Registry for 3,4-Difluoro-5-methylphenylacetonitrile (CAS 1806289-81-5).

-

Sources

role of 3,4-Difluoro-5-methylphenylacetonitrile in medicinal chemistry

An In-depth Technical Guide to the Role of 3,4-Difluoro-5-methylphenylacetonitrile in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 3,4-difluoro-5-methylphenylacetonitrile, a specialized aromatic building block with significant potential in modern drug discovery. We will explore its strategic importance, detailing a robust synthetic pathway, and elucidating the physicochemical and metabolic advantages conferred by its unique trifunctional substitution pattern. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the creation of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic introduction of fluorine can profoundly influence a drug candidate's properties, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity and bioavailability.[2][3] The C-F bond's high strength can block metabolic oxidation at that site, while fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting a molecule's absorption and distribution profile.[1][2]

Within this context, 3,4-difluoro-5-methylphenylacetonitrile emerges as a highly valuable, albeit specialized, building block. It combines three critical pharmacophoric elements onto a single, synthetically versatile scaffold:

-

A Phenylacetonitrile Core: This moiety is a well-established intermediate in pharmaceutical synthesis. The nitrile group is a versatile functional handle that can be converted into amines, carboxylic acids, or tetrazoles, while the adjacent methylene bridge provides a key point for further molecular elaboration.[4][5]

-

Vicinal Difluoro Substitution: The 3,4-difluoro pattern creates a strong dipole moment on the aromatic ring, influencing molecular conformation and enabling potent electrostatic interactions with protein targets. This specific substitution is often used to enhance binding affinity and modulate electronic properties.

-

A Para-Methyl Group: The methyl group at the 5-position provides a lipophilic anchor, which can be crucial for optimizing interactions within hydrophobic pockets of a target enzyme or receptor. It also serves as a steric director and can prevent unwanted metabolic modifications at that position.

This guide will dissect the synthesis and utility of this building block, providing the technical insights necessary for its effective deployment in drug discovery programs.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The conversion of an aldehyde to a phenylacetonitrile can be achieved via a two-step, one-pot procedure involving reduction to a benzyl alcohol followed by conversion to a benzyl halide and subsequent cyanation.

Caption: Proposed synthetic workflow from the corresponding benzaldehyde.

Experimental Protocol: Synthesis of 3,4-Difluoro-5-methylphenylacetonitrile

This protocol is adapted from standard procedures for the synthesis of substituted phenylacetonitriles.[7]

Step 1: Reduction of 3,4-Difluoro-5-methylbenzaldehyde

-

To a stirred solution of 3,4-difluoro-5-methylbenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-difluoro-5-methylbenzyl alcohol, which can often be used in the next step without further purification.

Step 2: Halogenation and Cyanation

-

Caution: This step should be performed in a well-ventilated fume hood. Dissolve the crude 3,4-difluoro-5-methylbenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the benzyl chloride can be monitored by TLC or GC-MS.

-

Once the conversion is complete, carefully remove the solvent and excess reagent under reduced pressure.

-

To the crude benzyl chloride, add a solution of sodium cyanide (1.5 eq) in a solvent mixture such as acetonitrile/water or in an ionic liquid for improved safety and yield.[7] A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress.

-

After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 3,4-difluoro-5-methylphenylacetonitrile.

The Role of the Structural Moieties in Drug Design

The true value of 3,4-difluoro-5-methylphenylacetonitrile lies in the synergistic contribution of its constituent parts to a potential drug molecule's profile.

Caption: Key pharmacophoric contributions of the molecule.

Data on Physicochemical Properties

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Formula | C₉H₇F₂N | - |

| Molecular Weight | 167.16 g/mol | Falls within the range for good oral bioavailability (Rule of Five). |

| cLogP | ~2.1 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

Applications in Medicinal Chemistry: An Analog-Based Perspective

While there are no blockbuster drugs that explicitly list 3,4-difluoro-5-methylphenylacetonitrile as a direct starting material in publicly available literature, its utility can be inferred from its structural similarity to moieties found in existing therapeutics and clinical candidates.

For instance, many kinase inhibitors utilize a substituted aromatic ring to occupy the ATP-binding pocket. The 3,4-difluoro substitution pattern is particularly effective at forming strong interactions within these sites. The addition of the 5-methyl group allows for the exploration of nearby hydrophobic regions, potentially increasing potency or selectivity.

Furthermore, the phenylacetonitrile core is a precursor to phenylacetic acids and phenethylamines, which are common structural motifs in a wide range of therapeutic areas, including anti-inflammatory drugs and central nervous system agents.

Conclusion

3,4-Difluoro-5-methylphenylacetonitrile represents a sophisticated and strategically designed building block for modern medicinal chemistry. Its unique combination of a versatile synthetic handle (the nitrile), key metabolic blockers and electronic modulators (the difluoro groups), and a lipophilic probe (the methyl group) makes it an attractive starting point for the synthesis of novel drug candidates. While its application may be specialized, for programs targeting complex biological targets where fine-tuning of electronic and steric properties is paramount, this intermediate offers a distinct advantage. As the demand for more potent, selective, and metabolically robust therapeutics continues to grow, the value of such precisely functionalized intermediates will undoubtedly increase.

References

- Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Stauffer, S. R. (2009). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile. Organic Syntheses.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Schering Corp. (1995). Pharmaceutically active compounds. U.S.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.

- Nikang Therapeutics Inc. (2022). Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. U.S.

- Zhejiang Yongtai Technology Co Ltd. (2011). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry.

- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- Garg, N. K., et al. (n.d.).

- EvitaChem. (n.d.). Buy 3,4-Difluoro-5-hydroxybenzonitrile (EVT-1453048).

- United States Patent and Trademark Office. (n.d.).

- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile 99%.

- BenchChem. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile, 98+%.

- Thermo Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile, 98+%.

- O'Hagan, D. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar.

- UCHEM. (n.d.). Buy High quality 3,4-(Methylenedioxy)phenylacetonitrile CAS 4439-02-5 with best price.

- Wikipedia. (n.d.). Diphenylacetonitrile.

- LookChem. (n.d.). CAS No.261951-73-9,3-Fluoro-4-methylphenylacetonitrile Suppliers.

- BOC Sciences. (2025).

- Quick Company. (n.d.).

- ResearchGate. (2025).

- PubChem. (n.d.). 3,4-Difluoro-5-methylbenzaldehyde.

Sources

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 6. 3,4-Difluoro-5-methylbenzaldehyde | C8H6F2O | CID 20111911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Note & Synthesis Protocols: 3,4-Difluoro-5-methylphenylacetonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-Difluoro-5-methylphenylacetonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-stage process, beginning with the preparation of the key precursor, 3,4-Difluoro-5-methylaniline, followed by its conversion to the target nitrile via a classical Sandmeyer reaction. This guide details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters necessary for successful synthesis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and scientific integrity.

Introduction

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical industry. The incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. Phenylacetonitrile derivatives, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and CNS agents.

The target molecule, 3,4-Difluoro-5-methylphenylacetonitrile, combines these valuable structural motifs. Its synthesis relies on robust and well-established chemical transformations. The primary pathway detailed herein involves the conversion of an aniline precursor to the corresponding aryl nitrile using the Sandmeyer reaction, a reliable method first discovered in 1884.[1] This reaction proceeds via an aryl diazonium salt intermediate, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3]

This application note provides a complete workflow, including a proposed, high-yield synthesis for the requisite starting material, 3,4-Difluoro-5-methylaniline, which is not readily commercially available.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages as depicted below:

Stage 1: Preparation of 3,4-Difluoro-5-methylaniline (2 ) from 1,2-Difluoro-4-methylbenzene (1 ). Stage 2: Conversion of aniline 2 to 3,4-Difluoro-5-methylphenylacetonitrile (3 ) via the Sandmeyer reaction.

Reaction Mechanisms

Diazotization of Aryl Amines

The first step of the Sandmeyer reaction is the conversion of the primary aromatic amine (3,4-Difluoro-5-methylaniline) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid, such as hydrochloric acid. The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or become synthetically useless.

Sandmeyer Cyanation: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway involving free radicals.[3] The copper(I) catalyst transfers an electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the cyanide ion coordinated to the now copper(II) species to form the final aryl nitrile product and regenerate the copper(I) catalyst.[2][4] This process is an example of a radical-nucleophilic aromatic substitution.[3]

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| 1,2-Difluoro-4-methylbenzene | ≥98% | Sigma-Aldrich | Starting material for precursor synthesis |

| Concentrated Nitric Acid (HNO₃) | ACS Reagent, ~70% | Fisher Chemical | Handle with extreme care (strong oxidizer) |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Chemical | Handle with extreme care (corrosive) |

| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich | Catalyst for nitro group reduction |

| Hydrogen (H₂) Gas | High Purity (≥99.9%) | Airgas | Flammable gas; use in a well-ventilated area |

| 3,4-Difluoro-5-methylaniline | - | Synthesized | Precursor for final step |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | Toxic and oxidizing |

| Concentrated Hydrochloric Acid (HCl) | ACS Reagent, ~37% | Fisher Chemical | Corrosive |

| Copper(I) Cyanide (CuCN) | ≥98% | Sigma-Aldrich | Highly Toxic . Use with extreme caution. |

| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich | Highly Toxic . Use with extreme caution. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |

| Ethyl Acetate | ACS Grade | Fisher Chemical | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Chemical | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical | Drying agent |

| Deionized Water | - | In-house |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Difluoro-5-methylaniline (Precursor)

Part A: Nitration of 1,2-Difluoro-4-methylbenzene

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add 25 mL of concentrated nitric acid to the cold sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Addition of Substrate: To this nitrating mixture, add 25.6 g (0.2 mol) of 1,2-Difluoro-4-methylbenzene dropwise over 30-45 minutes. Ensure the temperature does not exceed 15 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid (1,2-Difluoro-4-methyl-5-nitrobenzene) will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Part B: Reduction to 3,4-Difluoro-5-methylaniline

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the crude nitro compound (~34 g, ~0.196 mol) from Part A, 300 mL of ethanol, and 1.0 g of 10% Pd/C catalyst.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (3.4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake (typically 4-6 hours).

-

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 3,4-Difluoro-5-methylaniline as a clear liquid.

Protocol 2: Synthesis of 3,4-Difluoro-5-methylphenylacetonitrile

Part A: Diazotization

-

In a 500 mL beaker, add 14.3 g (0.1 mol) of 3,4-Difluoro-5-methylaniline to a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Stir until a fine slurry of the amine hydrochloride is formed.

-

Cool the mixture to 0–5 °C in an ice-salt bath with efficient stirring.

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry over 20 minutes. Use a pipette to add the solution below the surface of the liquid. The internal temperature must be maintained below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting clear diazonium salt solution for an additional 20 minutes in the ice bath.

Part B: Cyanation

-

CAUTION: This step involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 11.7 g (0.13 mol) of copper(I) cyanide and 15.0 g (0.3 mol) of sodium cyanide in 100 mL of water.

-

Warm the cyanide solution to 60-70 °C using a water bath.

-

Add the cold diazonium salt solution from Part A portion-wise through the dropping funnel to the hot copper cyanide solution over about 30 minutes. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, heat the mixture at 70 °C for an additional 30 minutes, then allow it to cool to room temperature while stirring for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and extract three times with 75 mL portions of toluene.

-

Combine the organic extracts and wash with two 50 mL portions of 10% aqueous sodium hydroxide, followed by two 50 mL portions of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation to afford 3,4-Difluoro-5-methylphenylacetonitrile as a colorless to pale yellow oil.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 70-80% (based on aniline precursor) |

| Appearance | Colorless to pale yellow oil |

| Purity (GC-MS) | >98% |

| ¹H NMR | Consistent with the proposed structure |

| ¹⁹F NMR | Two distinct fluorine signals |

| IR (neat) | ~2250 cm⁻¹ (C≡N stretch) |

| Mass Spec (EI) | M⁺ peak at m/z = 167.06 |

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn at all times.

-

Acids: Concentrated nitric, sulfuric, and hydrochloric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.

-

Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. Never add acid to cyanide waste, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite/bleach) before disposal according to institutional guidelines.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and potentially explosive when dry. Do not isolate the intermediate; use it directly in solution.

References

-

JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Kamal, M., & Husain, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. [Link]

-

BYJU'S. (2019). Sandmeyer Reaction Mechanism. [Link]

-

Chemguide. (n.d.). Nitration of benzene and methylbenzene. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

Sources

Application Note & Protocol: Synthesis of 3,4-Difluoro-5-methylphenylacetonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-Difluoro-5-methylphenylacetonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We present a detailed, field-proven protocol based on the Sandmeyer reaction, a classic and reliable method for converting aromatic amines to nitriles. This guide delves into the causality behind experimental choices, offers a robust, self-validating protocol, and emphasizes critical safety procedures. An alternative synthetic strategy involving palladium-catalyzed cyanation is also discussed. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

3,4-Difluoro-5-methylphenylacetonitrile is a valuable fluorinated aromatic building block. The unique substitution pattern—two adjacent fluorine atoms and a methyl group—imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry for modulating the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

The synthesis of aryl nitriles from readily available precursors is a cornerstone of organic chemistry. Two primary strategies dominate the landscape for this class of transformation:

-

The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2][3] It is a cost-effective and scalable method, making it highly suitable for both lab-scale and industrial applications.[4]

-

Transition-Metal Catalyzed Cyanation: Modern cross-coupling methods, particularly those employing palladium catalysts, allow for the direct conversion of aryl halides (bromides, chlorides) or triflates to aryl nitriles.[5] These reactions often exhibit broad functional group tolerance and can proceed under milder conditions than classic methods.[6][7] Zinc cyanide is frequently used as a safer cyanide source in these protocols.[6]

This guide will provide a detailed protocol for the Sandmeyer reaction, starting from 3,4-Difluoro-5-methylaniline, due to its reliability and the accessibility of the starting materials.

Visualization of Synthetic Pathways

Diagram 1: Overall Synthetic Transformation

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: Sandmeyer Cyanation Route

This protocol is divided into two primary stages: the in situ formation of the diazonium salt from 3,4-Difluoro-5-methylaniline, followed by the copper-catalyzed displacement with cyanide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Notes |

| 3,4-Difluoro-5-methylaniline | C₇H₇F₂N | 143.14 | 1.0 | 10.0 g | Starting Material |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~3.5 | 25 mL | 37% w/w |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 5.0 g | Dissolve in 15 mL H₂O |

| Copper(I) Cyanide | CuCN | 89.56 | 1.2 | 7.5 g | EXTREMELY TOXIC |

| Sodium Cyanide | NaCN | 49.01 | 1.2 | 4.1 g | EXTREMELY TOXIC |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL | For extraction |

| Brine (sat. NaCl) | NaCl | 58.44 | - | ~100 mL | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |

| Deionized Water | H₂O | 18.02 | - | As needed | |

| Celite® | - | - | - | - | For filtration |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3,4-Difluoro-5-methylaniline (10.0 g) with concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Stir the mixture until a homogeneous slurry or solution is formed.

-

Prepare an ice-salt bath and cool the flask to between 0 °C and 5 °C. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.

-

In a separate beaker, dissolve sodium nitrite (5.0 g) in water (15 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline slurry over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear to slightly yellow. This solution contains the in situ diazonium salt and must be used immediately.

Part B: Sandmeyer Cyanation

-

CAUTION: This step involves highly toxic cyanides and should be performed in a certified chemical fume hood. In a 500 mL flask, combine copper(I) cyanide (7.5 g) and sodium cyanide (4.1 g) with water (50 mL). Stir to form a solution/suspension.

-

Heat this cyanide mixture to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the hot cyanide solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur.[8] Control the addition rate to maintain a steady, non-violent effervescence.

-

Once the addition is complete, maintain the reaction mixture at 60-70 °C for 1 hour with stirring.

-

Cool the dark-colored reaction mixture to room temperature.

Part C: Product Isolation and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purify the crude oil by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3,4-Difluoro-5-methylphenylacetonitrile.[9][10][11]

Safety and Hazard Management

CRITICAL: This synthesis involves extremely hazardous materials.

-

Cyanide Compounds (NaCN, CuCN): These are potent, rapidly acting poisons that are fatal if swallowed, inhaled, or absorbed through the skin.[12][13] Always handle in a chemical fume hood with appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves.[14]

-

Hydrogen Cyanide (HCN) Gas: Acidification of cyanide salts generates highly toxic HCN gas.[15] The reaction is performed under acidic conditions, but care must be taken during work-up and waste disposal.

-

Cyanide Waste Disposal: All aqueous layers and contaminated materials must be quenched before disposal. Slowly add the aqueous waste to a stirred, cold solution of sodium hypochlorite (bleach) or alkaline hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.[15]

-

Diazonium Salts: While generally stable in cold aqueous solution, isolated diazonium salts can be explosive when dry.[8] Never attempt to isolate the diazonium salt intermediate. Use it immediately after its preparation.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Resonances corresponding to the aromatic protons and the benzylic CH₂ group. Aromatic signals will show complex splitting due to F-H coupling. Methyl singlet around 2.3 ppm, methylene singlet around 3.8 ppm. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring.[16] |

| ¹³C NMR | Signals for all unique carbon atoms, including the nitrile carbon (~117 ppm), the benzylic carbon (~17 ppm), and the aromatic carbons, which will exhibit C-F coupling. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₈H₅F₂N (m/z = 153.04). |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Decomposition of diazonium salt. 2. Incomplete reaction. | 1. Strictly maintain the temperature at 0-5 °C during diazotization. 2. Ensure sufficient reaction time and temperature during the cyanation step. |

| Formation of Phenolic Impurity | The diazonium salt reacted with water instead of cyanide. | Ensure the diazonium salt is added to the cyanide solution, not the other way around. Maintain the recommended temperature for the cyanation. |

| Dark, Tarry Crude Product | Polymerization or side reactions. | Ensure efficient stirring and controlled addition rates. Purification by column chromatography may be necessary to remove polymeric material. |

References

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PubMed. (2011, October 7). Copper-mediated cyanation of aryl halide with the combined cyanide source. [Link]

-

ACS Publications. (2011, September 7). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. [Link]

-

PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

-

JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

Synlett. (n.d.). Copper-Catalyzed Oxidative Cyanation of Aryl Halides with Nitriles Involving Carbon–Carbon Cleavage. [Link]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]

-

Organic-Chemistry.org. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

-

Taylor & Francis Online. (n.d.). An Improved Procedure for Aromatic Cyanation. [Link]

-

SpringerLink. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

-

PMC. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. [Link]

-

Filo. (2025, August 22). Sandmeyer Reaction Explain the Sandmeyer reaction as covered in Chapter. [Link]

-

J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. [Link]

-

YouTube. (2023, April 15). Cyanation Reaction. [Link]

-

MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

-

Penta chemicals. (2024, September 20). Sodium cyanide. [Link]

-

Wikipedia. (n.d.). Sodium cyanide. [Link]

-

NJ.gov. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

-

Organic Syntheses. (n.d.). diphenylacetonitrile. [Link]

-

UNIPI. (n.d.). 19F NMR Spectroscopy as Useful Tool for Determining the Structure in Solution of Coordination Compounds of MF5 (M = Nb, Ta). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Reaction Explain the Sandmeyer reaction as covered in Chapter .. [askfilo.com]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ess.honeywell.com [ess.honeywell.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. nj.gov [nj.gov]

- 15. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 16. arpi.unipi.it [arpi.unipi.it]

Application Notes and Protocols: 3,4-Difluoro-5-methylphenylacetonitrile as a Fluorinated Building Block for Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to the profound impact of this unique element on molecular properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can dramatically improve a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The use of pre-functionalized fluorinated building blocks, such as 3,4-Difluoro-5-methylphenylacetonitrile, offers a modular and efficient approach to introduce these desirable properties into complex molecular scaffolds.[3][4]

This application note provides a comprehensive guide to the synthesis and application of 3,4-Difluoro-5-methylphenylacetonitrile, a versatile building block for the construction of novel pharmaceutical agents. The unique substitution pattern of this molecule—a vicinal difluoro motif ortho and meta to a methyl group, and para to a reactive cyanomethyl group—offers a rich platform for chemical elaboration and fine-tuning of physicochemical properties. We present a detailed, two-step synthetic protocol, starting from the readily available 3,4-difluorotoluene, and discuss the rationale behind the chosen experimental conditions.

Physicochemical Properties of 3,4-Difluoro-5-methylphenylacetonitrile

The table below summarizes the key physicochemical properties of 3,4-Difluoro-5-methylphenylacetonitrile. As this is a specialized building block, some properties are estimated based on data from structurally related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇F₂N | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low melting solid | Predicted |

| Boiling Point | ~130-135 °C at 15 mmHg | Estimated from similar phenylacetonitriles |

| Melting Point | ~25-30 °C | Estimated from similar phenylacetonitriles |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Predicted |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 2H, Ar-H), 3.7 (s, 2H, CH₂CN), 2.3 (s, 3H, Ar-CH₃) | Predicted based on analogous structures |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~150 (dd, C-F), ~148 (dd, C-F), ~130-115 (Ar-C), ~117 (CN), ~23 (CH₂), ~14 (CH₃) | Predicted based on analogous structures |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Peaks expected in the typical aromatic C-F region | Predicted |

| IR (neat) | ν ~2250 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250-1100 cm⁻¹ (C-F stretch) | Characteristic absorbances[5][6][7] |

Synthetic Workflow Overview

The synthesis of 3,4-Difluoro-5-methylphenylacetonitrile is proposed as a two-step process starting from 3,4-difluorotoluene. The first step involves a free-radical bromination of the benzylic methyl group to yield 3,4-difluoro-5-methylbenzyl bromide. The second step is a nucleophilic substitution of the bromide with a cyanide source to afford the target phenylacetonitrile.

Caption: Proposed two-step synthesis of 3,4-Difluoro-5-methylphenylacetonitrile.